molecular formula C₁₁H₂₂O₂ B1154676 Methyl 2,3-Dimethyloctanoate

Methyl 2,3-Dimethyloctanoate

Cat. No.: B1154676
M. Wt: 186.29
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dimethyloctanoate is a branched-chain ester derived from octanoic acid, with methyl groups substituted at the 2nd and 3rd carbon positions of the alkyl chain. This structural configuration imparts unique physical and chemical properties, such as reduced crystallinity and altered solubility, compared to linear esters.

Properties

Molecular Formula

C₁₁H₂₂O₂

Molecular Weight

186.29

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Branching in esters significantly impacts their properties. Below is a comparative analysis with structurally related esters:

Compound Molecular Formula Branching Boiling Point (°C) Melting Point (°C) Solubility in Water
Methyl 2,3-Dimethyloctanoate C₁₁H₂₂O₂ 2,3-dimethyl branch ~215 (estimated) <-20 (estimated) Low
Methyl Octanoate (linear) C₉H₁₈O₂ None 193 -15 Very low
Methyl 2-Methyloctanoate C₁₀H₂₀O₂ 2-methyl branch ~205 <-25 Low
Methyl 3-Methyloctanoate C₁₀H₂₀O₂ 3-methyl branch ~210 <-20 Low

Key Observations :

  • Boiling Points: Branching reduces intermolecular van der Waals forces, leading to slightly lower boiling points compared to linear analogs. This compound’s estimated boiling point (~215°C) is higher than methyl octanoate (193°C) due to increased molecular weight but lower than less-branched isomers .
  • Melting Points: Branched esters exhibit lower melting points due to disrupted crystal packing. This compound’s melting point is estimated below -20°C, comparable to other branched esters.
  • Solubility : All listed esters exhibit low water solubility, typical of hydrophobic alkyl chains.

Environmental and Regulatory Considerations

While direct data for this compound is scarce, references environmental monitoring parameters for 2,3-dimethyloctane (STORET PARM CODE 77415), a structurally related hydrocarbon.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,3-Dimethyloctanoate, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?

  • Methodological Answer : Use esterification protocols involving 2,3-dimethyloctanoic acid and methanol, catalyzed by sulfuric acid or immobilized lipases. Optimize temperature (60–80°C) and solvent polarity (e.g., toluene vs. THF) to minimize side reactions. Monitor progress via FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹) and GC-MS for purity assessment .

Q. How should researchers characterize this compound’s physicochemical properties, and what instrumentation is critical?

  • Methodological Answer :

  • Boiling Point/Melting Point : Use differential scanning calorimetry (DSC).
  • Solubility : Perform shake-flask tests in hexane, ethanol, and water.
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methyl branching at δ 0.8–1.2 ppm), GC-MS for molecular ion detection (m/z ~214), and HPLC for purity (>98%) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis to detect degradation products like free fatty acids .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. GC-MS) for this compound be resolved?

  • Methodological Answer : Cross-validate using 2D NMR (HSQC, COSY) to confirm branching positions. If GC-MS shows unexpected peaks, employ preparative HPLC to isolate impurities and characterize via high-resolution MS/MS. Compare retention indices with synthetic standards .

Q. What environmental persistence metrics should be evaluated for this compound, and which analytical methods are suitable?

  • Methodological Answer :

  • Hydrolysis Half-Life : Perform pH-dependent hydrolysis studies (pH 4–9) at 25°C, monitoring ester cleavage via LC-UV.
  • Photodegradation : Use simulated sunlight (Xe lamp) with GC-MS to detect breakdown products (e.g., dimethyloctanoic acid).
  • Microbial Degradation : Conduct OECD 301B tests with activated sludge, quantifying CO₂ evolution .

Q. How does this compound interact with lipid bilayers or biological membranes in pharmacological studies?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure insertion into DPPC monolayers (surface pressure vs. area isotherms). For cellular uptake, employ fluorescence-labeled analogs and confocal microscopy. Compare partitioning coefficients (log P) with structural analogs .

Q. What strategies address low recovery rates of this compound in complex matrices (e.g., soil, biological fluids)?

  • Methodological Answer : Optimize extraction via QuEChERS (for soil) or liquid-liquid extraction with dichloromethane (for fluids). Validate recovery using isotopically labeled internal standards (e.g., ¹³C-Methyl 2,3-Dimethyloctanoate) and correct matrix effects via standard addition .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported toxicity thresholds for this compound across studies?

  • Methodological Answer : Evaluate test conditions (e.g., cell lines vs. in vivo models, exposure duration). Perform meta-analysis using EC50/LC50 values normalized to lipid content. Validate via comparative assays (e.g., Daphnia magna vs. zebrafish embryos) under standardized OECD protocols .

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